N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide
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Description
N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control .
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, influencing its function .
Pharmacokinetics
The compound’s solubility in dmso is mentioned , which could potentially influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on its interaction with the D4 dopamine receptor. This could potentially result in changes in neuronal signaling and subsequent alterations in behavior, mood, or motor control .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-18-8-2-15(3-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)17-6-4-16(21)5-7-17/h2-9H,10-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOKWKJWSXSOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.